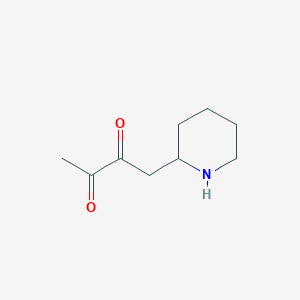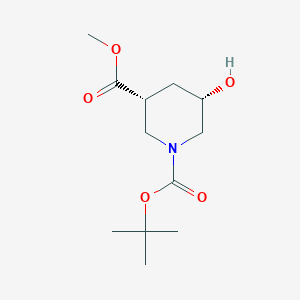
Angeloylgomisin R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angeloylgomisin R is a lignan compound primarily found in the fruits of Schisandra chinensis, a plant known for its medicinal properties. This compound is part of the dibenzocyclooctadiene lignans family, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Angeloylgomisin R involves several steps, starting from the extraction of Schisandra chinensis fruits. The process typically includes:
Extraction: Using solvents like ethanol or methanol to extract the lignans from the plant material.
Purification: Techniques such as column chromatography are employed to isolate this compound from other lignans.
Characterization: Methods like NMR and mass spectrometry are used to confirm the structure of the compound.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Angeloylgomisin R undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lignan, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the double bonds within the compound, affecting its stability and reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the lignan, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Methanol, ethanol, or dichloromethane are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Angeloylgomisin R has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lignan synthesis and reactivity.
Biology: Investigated for its potential to modulate biological pathways, including those involved in inflammation and oxidative stress.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements.
Mecanismo De Acción
The mechanism of action of Angeloylgomisin R involves several molecular targets and pathways:
Activation of PPAR-γ: This receptor plays a crucial role in regulating glucose metabolism and insulin sensitivity, making this compound a potential candidate for diabetes treatment.
Inhibition of NF-κB Pathway: By inhibiting this pathway, this compound can reduce inflammation and potentially prevent cancer progression.
Antioxidant Activity: The compound scavenges free radicals, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Angeloylgomisin R is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Propiedades
Fórmula molecular |
C27H30O8 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
[(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)27(28)35-22-15(4)14(3)8-16-9-18-23(33-11-31-18)25(29-5)20(16)21-17(22)10-19-24(26(21)30-6)34-12-32-19/h7,9-10,14-15,22H,8,11-12H2,1-6H3/b13-7-/t14-,15-,22+/m0/s1 |
Clave InChI |
RKXVNKMVDVIIQH-KNXRCIGESA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide](/img/structure/B13061329.png)

![N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13061332.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13061341.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)


![1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061358.png)
![1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid](/img/structure/B13061372.png)


![5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13061402.png)
